molecular formula C10H5BrF3NO2 B1486357 3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid CAS No. 1807206-05-8

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid

Cat. No. B1486357
M. Wt: 308.05 g/mol
InChI Key: SHXHRSCYLYUCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves processes like Suzuki–Miyaura coupling and protodeboronation . The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving similar compounds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst .

properties

IUPAC Name

2-[3-bromo-5-cyano-2-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-7-2-5(4-15)1-6(3-8(16)17)9(7)10(12,13)14/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXHRSCYLYUCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
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3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
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3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 5
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid
Reactant of Route 6
3-Bromo-5-cyano-2-(trifluoromethyl)phenylacetic acid

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